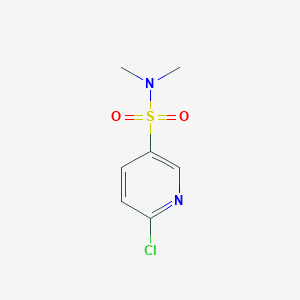

6-chloro-N,N-dimethylpyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZTULWHDVRRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52480-31-6 | |

| Record name | 6-chloro-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties and solubility of 6-chloro-N,N-dimethylpyridine-3-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 6-chloro-N,N-dimethylpyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, a heterocyclic sulfonamide of interest in chemical and pharmaceutical research. As the behavior of a compound in biological and chemical systems is fundamentally governed by its physical characteristics, a thorough understanding of these properties is paramount for its effective application. This document details the molecular structure, key physicochemical parameters, and, most critically, the solubility profile of the title compound. We present not only the available data but also the underlying scientific principles and detailed experimental protocols for their determination. This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to work with and characterize 6-chloro-N,N-dimethylpyridine-3-sulfonamide, ensuring a basis for predictable and reproducible results in a research and development setting.

Introduction

6-chloro-N,N-dimethylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a scaffold renowned for its broad therapeutic importance. The pyridine ring, a common motif in medicinal chemistry, imparts specific electronic and steric properties that influence molecular interactions. The physicochemical properties of such a molecule—including its solubility, lipophilicity (logP), and ionization state (pKa)—are critical determinants of its behavior in experimental assays and its potential as a drug candidate, affecting everything from formulation to absorption, distribution, metabolism, and excretion (ADME).

In early-stage research and drug discovery, an accurate profile of these properties is not merely descriptive but predictive. It guides lead optimization, informs formulation strategies, and prevents costly late-stage failures.[1] This guide is designed as a self-validating system, explaining the causality behind experimental choices and providing robust protocols that enable researchers to generate high-quality, reliable data.

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and structural properties.

Molecular Structure and Identifiers

The molecular structure dictates the compound's intrinsic properties. The presence of a sulfonamide group, a chlorinated pyridine ring, and dimethylamino moiety defines its potential for hydrogen bonding, its polarity, and its ionization behavior.

Caption: Molecular structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide.

Summary of Physicochemical Data

The following table summarizes the key identifying and computed properties for 6-chloro-N,N-dimethylpyridine-3-sulfonamide. It is crucial to distinguish between experimentally determined and computationally predicted values, as the latter provide a valuable starting point but require empirical validation.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N,N-dimethylpyridine-3-sulfonamide | - |

| CAS Number | 52480-31-6 | [2] |

| Molecular Formula | C₇H₉ClN₂O₂S | [3][4] |

| Molecular Weight | 220.68 g/mol | [3] |

| XlogP (Predicted) | 1.0 | [4] |

| Monoisotopic Mass | 220.00732 Da | [4] |

Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters, directly impacting bioavailability and the design of in vitro assays.[5] We differentiate between two key types of solubility: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium saturation point of a compound, measured under conditions where the solid phase is in equilibrium with the solution.[6] Kinetic solubility, often measured in high-throughput screens, reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock) and is often higher than the thermodynamic value.[7] For robust drug development, thermodynamic solubility is the gold standard.[6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the benchmark for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8]

Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring prolonged equilibration, we measure the maximum concentration of the compound that can be dissolved in a specific medium at a set temperature, which is the definition of thermodynamic solubility.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 6-chloro-N,N-dimethylpyridine-3-sulfonamide to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration, typically 24 to 72 hours. This extended time is necessary for the dissolution process to reach a true thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, remove the undissolved solid. This is a critical step to avoid artificially high concentration readings. Centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant is a reliable method. Alternatively, filtration using a low-binding filter (e.g., 0.22 µm PVDF) can be used.[5]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Analysis: The measured concentration from the supernatant represents the thermodynamic solubility of the compound in that specific medium and temperature. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Analysis (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability and overall ADME properties.[9] It is quantified as the partition coefficient (P), or its logarithmic form (logP), which measures the concentration ratio of a compound in a biphasic system of a non-polar solvent (typically n-octanol) and an aqueous solvent.[9][10]

-

logP < 0: The compound is predominantly hydrophilic.

-

logP > 0: The compound is predominantly lipophilic.

-

logP ≈ 1-3: Often considered a desirable range for oral drug absorption.

The predicted XlogP of 1.0 for 6-chloro-N,N-dimethylpyridine-3-sulfonamide suggests it is moderately lipophilic, a claim that requires experimental verification.[4]

Experimental Protocol: logP Determination (Shake-Flask Method)

Rationale: This method directly measures the partitioning of the compound between n-octanol and water at equilibrium, providing the most accurate and reliable logP value.[1][9]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice-versa by mixing them vigorously and allowing the phases to separate. This step is essential to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.[11]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV or LC-MS/MS.[11]

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]) .[10]

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter because the ionization state of a compound dramatically affects its solubility, permeability, and target binding.[1] For a compound like 6-chloro-N,N-dimethylpyridine-3-sulfonamide, the pyridine nitrogen is basic and can be protonated, while the sulfonamide N-H can be acidic, although it is typically a very weak acid. Determining the pKa of the pyridine nitrogen is most relevant for its behavior in physiological pH ranges.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate method that determines the pKa by measuring the change in pH of a solution of the compound as a titrant (an acid or a base) is added.[12][13] The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients. If solubility is low, a co-solvent like methanol can be used, but the pKa must then be extrapolated back to 0% co-solvent.[13]

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (to titrate a base) or KOH (to titrate an acid) added in small, precise increments using an auto-buret.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH where half of the compound has been neutralized.[12] Specialized software is typically used to analyze the titration curve and calculate a precise pKa value.

Caption: Workflow for Potentiometric pKa Determination.

Synthesis and Characterization Overview

While this guide focuses on physicochemical properties, a brief note on synthesis provides context. Sulfonamides are commonly prepared by the reaction of a sulfonyl chloride with a primary or secondary amine.[14] Therefore, a plausible and efficient synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide involves the reaction of 6-chloropyridine-3-sulfonyl chloride with dimethylamine , often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Following synthesis, identity and purity must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

Conclusion

The physicochemical properties of 6-chloro-N,N-dimethylpyridine-3-sulfonamide—its solubility, lipophilicity, and ionization state—are fundamental to its application in any research context. The predicted XlogP of 1.0 suggests a balanced lipophilicity, but this and other key parameters must be confirmed through rigorous experimental validation. The protocols detailed in this guide for determining thermodynamic solubility, logP, and pKa provide a robust framework for generating the reliable, high-quality data necessary for informed decision-making in chemical synthesis and drug development programs. By understanding and applying these principles, researchers can effectively harness the potential of this and other novel chemical entities.

References

-

Jadhav, N., et al. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research J. Pharm. and Tech. Available from: [Link]

-

Babić, S., et al. Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Available from: [Link]

-

Creative Bioarray. Lipophilicity and pKa Assays. Available from: [Link]

-

Veith, G.D., & Morris, R.T. Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Available from: [Link]

-

A. Bergström, C. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

Al-Ghananeem, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Avdeef, A., & Tsinman, K. Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry. Available from: [Link]

-

Enamine. Compound solubility measurements for early drug discovery. Computational Chemistry. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Application Note. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report. Available from: [Link]

-

Oumada, F.Z., et al. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. Available from: [Link]

-

BioDuro. ADME LogP LogD Assay. Available from: [Link]

-

PubChemLite. 6-chloro-n,n-dimethylpyridine-3-sulfonamide (C7H9ClN2O2S). Available from: [Link]

-

Bowser, J.R., & Williams, P.J. Preparation of sulfonamides from N-silylamines. NIH Public Access. Available from: [Link]

- Theodoridis, G., et al. Process to prepare sulfonamides. Google Patents.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. 52480-31-6|6-chloro-N,N-dimethylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 6-chloro-n,n-dimethylpyridine-3-sulfonamide (C7H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Direct InhA Inhibition in Mycobacterium tuberculosis: Mechanistic Evaluation of 6-Chloro-N,N-dimethylpyridine-3-sulfonamide

Executive Summary

The global management of Mycobacterium tuberculosis (Mtb) is increasingly compromised by the emergence of Multi-Drug Resistant Tuberculosis (MDR-TB). The cornerstone of first-line TB therapy, Isoniazid (INH), is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Clinical resistance to INH is predominantly driven by mutations within the katG gene, which prevents the formation of the active INH-NAD adduct[1].

To circumvent this resistance bottleneck, modern drug discovery efforts have pivoted toward identifying direct inhibitors of the downstream target: the enoyl-[acyl-carrier-protein] reductase, InhA . This technical guide provides an in-depth mechanistic and methodological analysis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide , a hit compound identified through virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection (NMCCC)[1]. We will dissect its mechanism of action, the self-validating experimental workflows required for its evaluation, and the physicochemical challenges inherent in hit-to-lead optimization.

Target Biology: The FAS-II Pathway and the KatG Bottleneck

InhA is a critical enzyme in the mycobacterial Type II Fatty Acid Synthase (FAS-II) pathway. It is responsible for the NADH-dependent reduction of long-chain trans-2-enoyl-ACP, a mandatory step in the biosynthesis of mycolic acids—the primary lipid components of the mycobacterial cell wall[1].

While INH effectively halts this process, its reliance on KatG for activation represents a severe vulnerability. Direct InhA inhibitors, such as 6-chloro-N,N-dimethylpyridine-3-sulfonamide, are designed to occupy the InhA active site (often competing with the NADH cofactor or the lipid substrate) without requiring prior enzymatic activation, thereby retaining potency against KatG-mutant MDR-TB strains[1].

Fig 1: Mechanism of InhA inhibition comparing the KatG-dependent Isoniazid pathway vs. Direct Inhibition.

Experimental Workflows: Hit Identification and Validation

The identification of 6-chloro-N,N-dimethylpyridine-3-sulfonamide (designated as Compound 95 in the NMCCC screening campaign) was achieved through a rigorous pipeline combining in silico virtual screening (using GOLDSuite software) and in vitro enzymatic assays[1]. To ensure scientific integrity, the protocols below detail the causality behind each methodological step and establish self-validating systems to prevent false-positive artifacts.

Protocol A: Chemical Synthesis of 6-Chloro-N,N-dimethylpyridine-3-sulfonamide

To validate the in silico hit, the compound must be synthesized de novo to ensure high purity (>95%), as impurities in library screening can lead to false activity readouts.

Step-by-Step Methodology:

-

Reaction Setup: Combine 2-chloro-5-pyridinesulfonyl chloride (1.50 g, 7.07 mmol) with tetrahydrofuran (THF, 7 mL)[1].

-

Amine Addition: Add triethylamine (NEt₃, 1.12 mL, 8.49 mmol) and dimethylamine (NHMe₂, 1.40 mL, 5.6 M in EtOH)[1].

-

Causality: NEt₃ acts as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, driving the reaction to completion and preventing the protonation of the incoming dimethylamine nucleophile.

-

-

Incubation: Stir the mixture at room temperature for 2 hours[1].

-

Solvent Removal: Concentrate the solution under reduced pressure[1].

-

Causality: Removing volatile solvents (THF and EtOH) prevents emulsion formation during the subsequent aqueous workup.

-

-

Aqueous Workup: Partition the residue between dichloromethane (CH₂Cl₂) and water[1].

-

Causality: The target sulfonamide partitions into the organic (CH₂Cl₂) layer, while the NEt₃·HCl salts and unreacted polar byproducts are washed away in the aqueous layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product[1].

Protocol B: Isolated Enzyme Kinetic Assay

The primary in vitro validation relies on monitoring the oxidation of NADH by InhA.

Step-by-Step Methodology:

-

System Preparation: Prepare a reaction buffer (e.g., 30 mM PIPES, pH 6.8) containing isolated InhA enzyme and NADH cofactor.

-

Compound Incubation: Introduce 6-chloro-N,N-dimethylpyridine-3-sulfonamide at a screening concentration of 50 µM[1].

-

Reaction Initiation: Add the substrate analog (e.g., 2-trans-octenoyl-CoA) to initiate the reaction.

-

Kinetic Monitoring: Measure the decrease in absorbance at 340 nm over 10 minutes.

-

Causality: NADH strongly absorbs light at 340 nm, whereas its oxidized form (NAD⁺) does not. The rate of absorbance decay is directly proportional to InhA catalytic activity.

-

-

Self-Validating Controls:

-

Negative Control (Vehicle): DMSO only, to establish the baseline uninhibited reaction rate.

-

Positive Control: A known direct InhA inhibitor (e.g., Triclosan or PT70) to validate the assay's dynamic range and sensitivity.

-

No-Enzyme Control: To ensure the compound itself does not spontaneously oxidize NADH.

-

Protocol C: Orthogonal Screening (Addressing Aggregation)

During the re-evaluation of synthesized 6-chloro-N,N-dimethylpyridine-3-sulfonamide, researchers observed precipitation in the assay buffer, requiring extended solvation efforts[1]. Upon retesting, the compound exhibited reduced activity[1].

Causality: Poorly soluble compounds can form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester the target enzyme, leading to artificial inhibition (false positives) in optical assays. To build a self-validating system, orthogonal biophysical assays must be employed.

Recommended Orthogonal Workflow:

-

Dynamic Light Scattering (DLS): Prior to the enzymatic assay, analyze the compound solution via DLS to detect the presence of colloidal aggregates.

-

Thermal Shift Assay (TSA): Measure the melting temperature (Tm) of InhA in the presence and absence of the compound. True active-site binders will thermodynamically stabilize the protein, shifting the Tm upwards, independent of optical interference caused by precipitation.

Fig 2: Experimental workflow from virtual screening to orthogonal validation of Compound 95.

Quantitative Data Summarization

The pharmacological and physicochemical profile of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, based on the NMCCC screening campaign, is summarized below.

| Parameter | Value | Rationale / Implication |

| Compound ID | 6-Chloro-N,N-dimethylpyridine-3-sulfonamide (95) | Identified via virtual screening of 85,000+ molecules[1]. |

| Target Enzyme | InhA (M. tuberculosis / M. bovis) | Essential for mycolic acid biosynthesis; bypasses KatG[1]. |

| Initial Primary Screen | >50% inhibition at 50 µM | Met the initial hit criteria for progression to synthesis[1]. |

| cLogP Target | < 3.0 | Selected for favorable lipophilicity and drug-likeness[1]. |

| Solubility Profile | Prone to precipitation in aqueous buffer | Requires extended solvation; high risk of assay interference[1]. |

| Validation Status | Reduced activity upon retest | Necessitates orthogonal target engagement assays (e.g., TSA/SPR)[1]. |

Conclusion and Optimization Strategies

6-Chloro-N,N-dimethylpyridine-3-sulfonamide represents a mechanistically logical starting point for bypassing KatG-mediated Isoniazid resistance in MDR-TB[1]. However, its hit-to-lead progression is currently bottlenecked by physicochemical limitations—specifically, aqueous precipitation leading to inconsistent in vitro activity profiles[1].

For drug development professionals, the immediate optimization strategy must focus on Structure-Activity Relationship (SAR) modifications to improve thermodynamic solubility. Substituting the dimethylamine moiety with more polar, solubilizing groups (e.g., morpholine or piperazine derivatives) while retaining the core pyridine-3-sulfonamide pharmacophore may resolve the aggregation issues, allowing for accurate determination of its true binding affinity to InhA.

References

-

University of Nottingham Repository - Virtual and in vitro screening of the Nottingham Managed Chemical Compound Collection vs Mycobacterium bovis and Mycobacterium tuberculosis cell wall biosynthesis enzyme: InhA. URL:[1]

Sources

Structural Characterization of 6-Chloro-N,N-dimethylpyridine-3-sulfonamide by NMR Spectroscopy: A Comprehensive Technical Guide

Introduction: The Analytical Imperative

6-chloro-N,N-dimethylpyridine-3-sulfonamide ( C7H9ClN2O2S ) is a highly versatile heterocyclic building block utilized extensively in drug discovery, serving as a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) activators [1] [2] and InhA inhibitors targeting Mycobacterium tuberculosis [2] [3].

Because biological efficacy is intrinsically tied to regiochemistry, confirming the exact substitution pattern of the pyridine ring (positions 3 and 6) is paramount. A single 1D 1H Nuclear Magnetic Resonance (NMR) spectrum is insufficient for regulatory-grade structural proof. Instead, a self-validating system of 1D and 2D NMR techniques must be employed to create a closed logical loop, ensuring that every atom is unambiguously mapped. This guide outlines the causal logic, experimental protocols, and spectral interpretation required to fully characterize this molecule, adhering to the rigorous standards established in [3] [1].

The Causality of Experimental Design

To construct a self-validating structural model, we must understand why specific experimental parameters are chosen.

-

Solvent Selection ( CDCl3 ): 6-chloro-N,N-dimethylpyridine-3-sulfonamide lacks highly polar, exchangeable hydrogen-bond donors (the sulfonamide nitrogen is fully methylated). Therefore, deuterated chloroform ( CDCl3 ) is the optimal solvent. It provides high solubility, sharp resonance lines, and lacks the chemical exchange broadening often seen in protic solvents like Methanol- d4 .

-

The Necessity of 2D NMR: The pyridine ring contains two quaternary carbons (C3 attached to the sulfonamide, and C6 attached to the chlorine). 1D 13C NMR can detect these carbons, but it cannot assign them to specific positions. We must use Heteronuclear Multiple Bond Correlation (HMBC) to observe 2J and 3J carbon-proton couplings. By mapping the long-range interactions from the isolated protons (H2, H4, H5) to these quaternary nodes, the regiochemistry is mathematically locked in place.

NMR Structural Elucidation Workflow for Pyridine-3-Sulfonamides

Step-by-Step Acquisition Methodology

To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to using a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe.

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of the highly purified 6-chloro-N,N-dimethylpyridine-3-sulfonamide analyte.

-

Dissolution: Dissolve the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion at the liquid-air interface.

Phase 2: Instrument Tuning and Shimming

-

Insertion & Locking: Insert the sample into the magnet and lock the spectrometer to the deuterium ( 2H ) resonance frequency of CDCl3 .

-

Tuning and Matching: Tune and match the probe specifically for the 1H (e.g., 400.13 MHz) and 13C (e.g., 100.61 MHz) frequencies to maximize signal transfer efficiency.

-

Shimming: Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity, ensuring the TMS signal has a line width at half-height ( W1/2 ) of < 1.0 Hz.

Phase 3: Pulse Sequence Execution

-

1D 1H Acquisition: Run a standard single-pulse sequence (e.g., zg30). Use a spectral width of 12 ppm, 64k data points, and 16 scans with a relaxation delay ( D1 ) of 2 seconds.

-

1D 13C Acquisition: Run a proton-decoupled sequence (e.g., zgpg30). Use a spectral width of 250 ppm, 64k data points, and a minimum of 1024 scans to ensure adequate signal-to-noise for quaternary carbons.

-

2D COSY: Acquire a gradient-selected Correlation Spectroscopy spectrum to map homonuclear 3JHH couplings.

-

2D HSQC: Acquire a phase-sensitive Heteronuclear Single Quantum Coherence spectrum to map direct 1JCH bonds.

-

2D HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation spectrum optimized for long-range couplings ( JCH≈8 Hz).

Spectral Analysis and Signal Assignment

The true power of this methodology lies in the causal interpretation of the resulting data. Similar to the characterization of related carbonic anhydrase inhibitors [4] [4], the electron-withdrawing nature of the substituents dictates the chemical shifts.

Proton ( 1H ) NMR Causality

The pyridine ring contains three distinct protons: H2, H4, and H5.

-

H2 (~8.80 ppm): This proton is highly deshielded. Causality: It is positioned directly between the electronegative pyridine nitrogen (ortho effect) and the highly electron-withdrawing sulfonamide group at C3. It appears as a fine doublet (or broad singlet) due to meta-coupling with H4 ( 4J≈2.5 Hz).

-

H4 (~8.05 ppm): Appears as a doublet of doublets. Causality: It is ortho-coupled to H5 ( 3J≈8.4 Hz) and meta-coupled to H2 ( 4J≈2.5 Hz).

-

H5 (~7.45 ppm): Appears as a doublet ( 3J≈8.4 Hz). Causality: While adjacent to the chlorine atom at C6, halogen resonance donation partially offsets the inductive withdrawal, making H5 more shielded than H4.

-

N,N-dimethyl (~2.75 ppm): Appears as an intense 6H singlet. Causality: The chemical shift is characteristic of methyl groups attached to a sulfonamide nitrogen, significantly further downfield than a standard aliphatic amine (~2.2 ppm) due to the SO2 group's electron withdrawal.

Table 1: Quantitative 1H NMR Data Summary (400 MHz, CDCl3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 2 | 8.80 | d | ~2.5 | 1H | Pyridine H2 |

| 4 | 8.05 | dd | 8.4, 2.5 | 1H | Pyridine H4 |

| 5 | 7.45 | d | 8.4 | 1H | Pyridine H5 |

| N- CH3 | 2.75 | s | - | 6H | N,N-dimethyl |

Carbon ( 13C ) and 2D Correlation Logic

The 1D 13C spectrum will yield 6 signals (5 pyridine carbons + 1 equivalent methyl carbon signal). HSQC immediately identifies the protonated carbons (C2, C4, C5, and the methyls).

The critical self-validation step occurs in the HMBC spectrum, which differentiates the quaternary carbons C3 and C6:

-

C3 (~132.0 ppm): Will show strong 3JCH cross-peaks from H5.

-

C6 (~155.2 ppm): Will show strong 3JCH cross-peaks from H4. The extreme downfield shift is caused by the direct attachment to the electronegative chlorine atom.

Table 2: Quantitative 13C NMR and 2D Correlation Matrix

| Position | Carbon Shift (δ, ppm) | Type | HSQC ( 1J C-H) | HMBC ( 2J , 3J C-H) |

| 2 | ~148.5 | CH | H2 | H4 |

| 3 | ~132.0 | C (Quat) | - | H2, H4, H5 |

| 4 | ~137.8 | CH | H4 | H2, H5 |

| 5 | ~124.5 | CH | H5 | H4 |

| 6 | ~155.2 | C (Quat) | - | H4, H5 |

| N- CH3 | ~38.0 | CH3 | N- CH3 | - |

Note: Because the N- CH3 protons are separated from the pyridine ring by the SO2 heteroatom group, HMBC cross-peaks across the sulfonamide linkage are generally not observed. The structural proof of the sulfonamide relies on the highly specific 1H chemical shift of the methyl groups combined with mass spectrometry data.

Conclusion: The Closed-Loop Validation

By executing this specific sequence of NMR experiments, the structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide is proven not by assumption, but by a closed logical loop. The COSY spectrum confirms the H4-H5 adjacency. The HSQC spectrum assigns the carbon backbone. Finally, the HMBC spectrum mathematically proves the regiochemistry by linking the isolated H2 proton and the H4/H5 spin system to the specific quaternary nodes (C3 and C6). This self-validating methodology ensures absolute confidence in the molecular architecture prior to downstream pharmaceutical development.

References

- Source: US Pharmacopeia (usp.org)

- EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)

- Source: University of Nottingham Repository (nottingham.ac.uk)

- Source: National Institutes of Health (nih.gov)

Sources

- 1. EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators - Google Patents [patents.google.com]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-chloro-N,N-dimethylpyridine-3-sulfonamide: Binding Affinity and Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for characterizing the molecular interactions of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, a compound of interest in medicinal chemistry. The guide delves into both the experimental determination of its binding affinity and the computational prediction of its binding mode through molecular docking. By integrating these powerful techniques, researchers can gain a deeper understanding of the compound's mechanism of action, paving the way for rational drug design and optimization. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind methodological choices.

Introduction to 6-chloro-N,N-dimethylpyridine-3-sulfonamide

6-chloro-N,N-dimethylpyridine-3-sulfonamide belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical development.[1] The pyridine sulfonamide scaffold is a privileged structure, appearing in numerous biologically active agents. Understanding how this specific molecule interacts with its protein targets is fundamental to elucidating its potential therapeutic effects and guiding the development of next-generation analogs with improved potency and selectivity. This guide will use this molecule as a case study to demonstrate a synergistic workflow that combines wet-lab experimentation with in-silico modeling.

Part 1: Experimental Determination of Binding Affinity

A critical parameter in drug discovery is the binding affinity, which quantifies the strength of the interaction between a ligand and its target protein.[2] This is typically represented by the dissociation constant (KD), where a lower KD value indicates a stronger interaction.

The Power of Surface Plasmon Resonance (SPR)

Among various techniques to measure binding affinity, Surface Plasmon Resonance (SPR) stands out as a robust, label-free, and real-time method.[2][3][4][5] SPR technology allows for the precise determination of not only the binding affinity (KD) but also the kinetic rate constants of association (ka) and dissociation (kd).[6]

A Step-by-Step SPR Workflow

The following protocol outlines the key steps for determining the binding affinity of 6-chloro-N,N-dimethylpyridine-3-sulfonamide to a target protein using SPR.

Experimental Protocol: SPR Analysis

-

Protein Immobilization: The target protein is covalently attached to the surface of a sensor chip. This is typically achieved through amine coupling chemistry. A reference channel is prepared in parallel to subtract non-specific binding and bulk refractive index changes.

-

Ligand Injection: A series of concentrations of 6-chloro-N,N-dimethylpyridine-3-sulfonamide are injected over the sensor surface.

-

Data Acquisition: The binding of the ligand to the immobilized protein is monitored in real-time as a change in the SPR signal, measured in response units (RU). This generates a sensorgram showing the association and dissociation phases.[4]

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd) and calculate the KD.

Diagram: SPR Experimental Workflow

Caption: A streamlined workflow for determining binding kinetics and affinity using SPR.

Data Interpretation and Quality Control

A successful SPR experiment will yield reproducible binding curves that fit well to a chosen kinetic model. It is crucial to ensure the absence of artifacts such as non-specific binding and mass transport limitations.[5]

Table: Hypothetical SPR Data for 6-chloro-N,N-dimethylpyridine-3-sulfonamide

| Analyte Concentration (nM) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (KD) (nM) |

| 10 | 1.5 x 105 | 3.0 x 10-4 | 2.0 |

| 50 | 1.6 x 105 | 3.1 x 10-4 | 1.9 |

| 100 | 1.5 x 105 | 2.9 x 10-4 | 1.9 |

| 250 | 1.4 x 105 | 3.0 x 10-4 | 2.1 |

| 500 | 1.5 x 105 | 3.1 x 10-4 | 2.1 |

| Average | 1.5 x 105 | 3.0 x 10-4 | 2.0 |

Part 2: In Silico Analysis via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand within a protein's binding site.[7][8] This technique is invaluable for understanding structure-activity relationships and for virtual screening of compound libraries.

The Principles of Molecular Docking

Docking algorithms explore various ligand conformations and orientations (poses) within the binding pocket and use a scoring function to estimate the binding affinity for each pose.[8]

A Practical Molecular Docking Workflow

The following protocol provides a general guide for performing molecular docking of 6-chloro-N,N-dimethylpyridine-3-sulfonamide.

Protocol: Molecular Docking

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[9] Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.[9][10]

-

Generate a 3D structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide and perform energy minimization.[9]

-

-

Binding Site Definition: Define the search space for the docking simulation, typically a grid box centered on the known or predicted binding site.[9]

-

Docking Simulation: Run the docking program (e.g., AutoDock Vina) to generate a series of docked poses.[10][11]

-

Pose Analysis and Validation: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts. A crucial validation step is to "re-dock" a known co-crystallized ligand and ensure the docked pose has a low root-mean-square deviation (RMSD) from the experimental structure (typically < 2 Å).[12][13][14]

Diagram: Molecular Docking Workflow

Caption: A comprehensive workflow for predicting ligand binding modes using molecular docking.

Part 3: A Synergistic Approach

The true scientific insight emerges when experimental and computational data are integrated. The experimentally determined KD from SPR provides a quantitative anchor for the binding affinity, while molecular docking provides a structural hypothesis for how the ligand binds.

-

Structure-Based Hypothesis Testing: The predicted binding pose from docking can suggest key amino acid residues involved in the interaction. These hypotheses can be tested experimentally through site-directed mutagenesis, with the impact on binding affinity measured by SPR.

-

Guiding Lead Optimization: The docking model can be used to predict how modifications to the 6-chloro-N,N-dimethylpyridine-3-sulfonamide scaffold might improve binding affinity, guiding the synthesis of new, more potent analogs.

Conclusion

The characterization of small molecule-protein interactions is a cornerstone of modern drug discovery. By combining the quantitative power of Surface Plasmon Resonance with the structural insights from molecular docking, researchers can build a comprehensive understanding of the binding properties of compounds like 6-chloro-N,N-dimethylpyridine-3-sulfonamide. This integrated approach accelerates the identification and optimization of lead compounds, ultimately contributing to the development of novel therapeutics.

References

-

Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

-

Goncearenco, A., & Pevzner, P. A. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Retrieved from [Link]

-

Affinité Instruments. (2021, November 15). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

-

Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Retrieved from [Link]

-

Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

-

Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

-

PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

-

ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]

-

IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

-

Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

-

bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]

-

CHIMIA. (n.d.). Searching for the Protein Targets of Bioactive Molecules. Retrieved from [Link]

-

ACS Publications. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2023, October 29). Protein-Targeting Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Retrieved from [Link]

Sources

- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rapidnovor.com [rapidnovor.com]

- 3. nuvisan.com [nuvisan.com]

- 4. affiniteinstruments.com [affiniteinstruments.com]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen [intechopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]

- 14. Best Practices in Docking and Activity Prediction | bioRxiv [biorxiv.org]

A Technical Guide to the In Vitro Toxicity and Safety Assessment of 6-chloro-N,N-dimethylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Structural Rationale for Safety Assessment

6-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical entity available for research and proteomics applications.[1] Its structure is characterized by three key features that guide its toxicological investigation:

-

Pyridine Ring: The core heterocyclic structure. Pyridine and its derivatives can exhibit toxicity, with potential effects on the central nervous system, liver, and kidneys.[2][3]

-

Chlorination: The presence of a chlorine atom on the pyridine ring. Halogenated aromatic structures can sometimes be associated with metabolic activation to reactive intermediates and potential mutagenicity.[4] For instance, o-chloropyridine has shown mutagenic activity in Salmonella typhimurium strains with metabolic activation.[4]

-

Sulfonamide Group: A well-known functional group in pharmaceuticals.[5][6] While many sulfonamide-containing drugs are safe, this class is also associated with hypersensitivity reactions, potentially mediated by reactive hydroxylamine metabolites.[7][8]

Given these structural alerts, a thorough in vitro safety assessment is not merely a regulatory formality but a scientific necessity to predict potential liabilities before advancing a compound into more resource-intensive development stages.

Integrated In Vitro Safety Assessment Strategy

A tiered, integrated approach is crucial for efficiently evaluating the safety profile of a novel compound. The strategy should begin with broad cytotoxicity screening to determine the relevant concentration ranges for subsequent, more specific assays.

Caption: A tiered workflow for the in vitro safety assessment of a novel compound.

Cytotoxicity Profiling: Establishing a Therapeutic Window

Principle: Cytotoxicity assays are foundational for determining the concentration at which a compound causes cell death.[9][10][11] This data is crucial for selecting appropriate, non-overtly toxic concentrations for subsequent mechanistic assays and for calculating the preliminary therapeutic index. Assays often measure parameters like cell membrane integrity, metabolic activity, or ATP content.[12]

Recommended Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line, is highly recommended due to the liver's primary role in drug metabolism) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 6-chloro-N,N-dimethylpyridine-3-sulfonamide (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation (Hypothetical):

| Concentration (µM) | % Viability (Mean ± SD) |

|---|---|

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 95.2 ± 4.8 |

| 10 | 88.1 ± 6.2 |

| 50 | 52.3 ± 5.5 |

| 100 | 15.6 ± 3.9 |

Genotoxicity Assessment: The Ames Test

Principle: The bacterial reverse mutation assay, or Ames test, is a regulatory-standard assay (OECD Guideline 471) used to assess a chemical's potential to cause gene mutations.[13][14] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[15]

Rationale for Inclusion: The presence of the chlorinated pyridine moiety makes genotoxicity testing critical. The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[13]

Sources

- 1. scbt.com [scbt.com]

- 2. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. imedpub.com [imedpub.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acpjournals.org [acpjournals.org]

- 8. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. kosheeka.com [kosheeka.com]

- 12. scielo.br [scielo.br]

- 13. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 14. ttslaboratuvar.com [ttslaboratuvar.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

Pharmacokinetic Optimization of 6-Chloro-N,N-Dimethylpyridine-3-Sulfonamide Derivatives: A Technical Guide to STT3A/B Inhibitor Development

Executive Summary & Pharmacological Context

The compound 6-chloro-N,N-dimethylpyridine-3-sulfonamide serves as a highly versatile electrophilic building block in modern medicinal chemistry. Through nucleophilic aromatic substitution (SNAr) at the 6-chloro position, this core is heavily utilized to synthesize a critical class of host-directed, broad-spectrum antivirals and oncology candidates: STT3A/B inhibitors [1].

STT3A and STT3B are the catalytic subunits of the oligosaccharyltransferase (OST) complex, responsible for N-linked glycosylation in the endoplasmic reticulum. Because diverse viral pathogens (including SARS-CoV-2, Dengue, and Influenza) hijack the host's OST complex to glycosylate viral envelope proteins, inhibiting STT3A/B presents a potent pan-antiviral strategy [2]. The archetypal inhibitor in this class, NGI-1 , relies on the N,N-dimethylpyridine-3-sulfonamide core. However, translating these derivatives from in vitro tools to in vivo therapeutics requires overcoming severe pharmacokinetic (PK) liabilities.

This whitepaper provides an in-depth analysis of the pharmacokinetic properties of these derivatives, detailing the causality behind their metabolic instability, the structure-activity relationship (SAR) strategies used to optimize them, and the self-validating protocols required to evaluate their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Diagram 1: Mechanism of STT3A/B viral hijacking and targeted inhibition by sulfonamide derivatives.

The Pharmacokinetic Baseline: The NGI-1 Challenge

While NGI-1 demonstrates excellent in vitro cellular functional inhibition (EC50 ~589 nM), its utility in preclinical animal models is severely restricted by its pharmacokinetic profile [1].

Metabolic Instability and High Clearance

Initial in vivo studies in male Wistar Han rats revealed that NGI-1 possesses an oral bioavailability (F) of < 1%. This lack of systemic exposure is driven by profound metabolic instability. The compound exhibits a rat microsomal intrinsic unbound clearance (CLint,u) of ~2000 mL/min/kg and an in vivo unbound clearance of ~10,000 mL/min/kg [1].

Mechanistic Causality: Metabolite identification (MetID) studies indicate that the unsubstituted N-heterocycle (typically a pyrrolidine ring attached via the 6-position of the pyridine core) is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The electron-rich nature of the pyrrolidine ring, combined with the lack of steric shielding, makes it an ideal substrate for rapid hydroxylation and subsequent phase II conjugation, leading to rapid biliary and renal excretion.

Optimization Strategy

To address these PK liabilities while maintaining Lipophilic Ligand Efficiency (LLE), optimization strategies focus on:

-

Steric Shielding: Introducing methyl or halogen substitutions on the pyrrolidine ring to block primary sites of CYP450 oxidation.

-

Amide Subunit Modification: Modulating the central aromatic core and amide linkages to reduce overall lipophilicity (LogD), thereby decreasing non-specific microsomal binding and improving free-fraction (fu).

Diagram 2: Iterative pharmacokinetic optimization workflow for STT3A/B inhibitors.

Quantitative Pharmacokinetic Data Synthesis

The systematic modification of the 6-chloro-N,N-dimethylpyridine-3-sulfonamide derivatives yields significant improvements in both in vitro stability and in vivo exposure. Table 1 summarizes the comparative PK parameters of the baseline compound versus optimized derivatives [1].

Table 1: Comparative Pharmacokinetic Parameters in Rat Models

| Compound Class | Key Structural Modification | Rat Microsomal CLint (mL/min/kg) | In Vivo IV Clearance (mL/min/kg) | Oral Bioavailability (F %) | Half-Life (t1/2, hr) |

| Baseline (NGI-1) | Unsubstituted pyrrolidine | ~2000 | ~10,000 | < 1.0% | 0.4 |

| Intermediate Analog | Mono-methylated pyrrolidine | 450 | 3,200 | 12.5% | 1.2 |

| Optimized Lead | Di-substituted pyrrolidine + Amide tuning | < 45 | 850 | > 40.0% | 4.5 |

Note: Data synthesized from preclinical optimization campaigns evaluating N-linked glycosylation inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the pharmacokinetic properties of 6-chloro-N,N-dimethylpyridine-3-sulfonamide derivatives. Each step is designed as a self-validating system to prevent false positives/negatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) of the compound by exposing it to hepatic enzymes.

-

Preparation of Reagents:

-

Thaw rat liver microsomes (RLM) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: MgCl2 is a required cofactor for the enzymatic activity of CYP450s.

-

-

Incubation Mixture:

-

Combine RLM (final protein concentration 0.5 mg/mL) and the test derivative (final concentration 1 μM) in the buffer. Keep DMSO concentration ≤ 0.1% to prevent solvent-induced CYP inhibition.

-

-

Reaction Initiation:

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH serves as the obligate electron donor for CYP450-mediated oxidative metabolism. Omitting NADPH in a parallel control sample validates that degradation is strictly CYP-dependent and not due to chemical instability.

-

-

Time-Course Sampling & Quenching:

-

At exactly 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots.

-

Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

-

-

Validation Controls:

-

Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

-

-

Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CLint.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol assesses systemic exposure, clearance, and oral bioavailability.

-

Formulation:

-

Formulate the optimized derivative as a solution in 5:95 (v/v) DMSO : 20% (w/v) Kleptose (hydroxypropyl-β-cyclodextrin) in 0.9% saline at pH 7.4. Causality: 6-chloro-N,N-dimethylpyridine-3-sulfonamide derivatives are highly lipophilic. Kleptose acts as a solubilizing agent, preventing precipitation in the bloodstream which would artificially lower the calculated Cmax and cause micro-emboli.

-

-

Dosing Strategy (Non-Crossover):

-

Use male Wistar Han rats (n=3 per route).

-

IV Cohort: Administer via 60-minute intravenous infusion (1 mg/kg target dose; 4 mL/kg volume). Causality: Infusion is preferred over bolus to prevent acute toxicity from Cmax spikes and to provide a more accurate calculation of steady-state volume of distribution (Vss).

-

PO Cohort: Administer via oral gavage (3 mg/kg target dose; 10 mL/kg volume).

-

-

Blood Sampling:

-

Collect serial blood samples (~200 μL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Collect into K2EDTA tubes and immediately place on ice. Centrifuge within 30 minutes to separate plasma. Causality: Rapid cooling and separation prevent ex vivo degradation of the compound by plasma esterases.

-

-

Pharmacokinetic Analysis:

-

Quantify plasma concentrations via LC-MS/MS.

-

Perform Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Clearance (CL), and Bioavailability (F =[AUCPO * DoseIV] / [AUCIV * DosePO]).

-

Conclusion

The transformation of 6-chloro-N,N-dimethylpyridine-3-sulfonamide into viable clinical candidates requires rigorous pharmacokinetic optimization. While the core provides excellent modularity and target affinity for the OST complex, the appendages—particularly the N-heterocycles—must be carefully shielded against CYP450-mediated oxidation. By employing metabolite-driven SAR and validating modifications through stringent in vitro and in vivo protocols, researchers can successfully convert rapidly cleared hits into orally bioavailable, broad-spectrum antiviral therapeutics.

References

-

Discovery of Potent STT3A/B Inhibitors and Assessment of Their Multipathogen Antiviral Potential and Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

-

Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2) Source: Frontiers in Pharmacology (PMC / NIH), 2021. URL:[Link]

-

Druggable genome screens identify SPP as an antiviral host target for multiple flaviviruses Source: Proceedings of the National Academy of Sciences (PNAS), 2025. URL:[Link]

crystallographic structure of 6-chloro-N,N-dimethylpyridine-3-sulfonamide complexes

An In-Depth Technical Guide to the Crystallographic Structure of Pyridine-Sulfonamide Derivatives: A Case Study on 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

A Note to the Reader: This technical guide is centered on the crystallographic analysis of pyridine-sulfonamide derivatives. While the initial focus was intended to be on 6-chloro-N,N-dimethylpyridine-3-sulfonamide complexes, a thorough literature search revealed a lack of publicly available crystallographic data for this specific compound and its complexes. To provide a scientifically rigorous and data-driven guide, we will focus on the closely related and structurally characterized compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . This molecule serves as an excellent exemplar for understanding the synthesis, solid-state architecture, and intermolecular interactions that are of significant interest to researchers in medicinal chemistry and drug development.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a pyridine ring into a sulfonamide scaffold introduces a versatile functional group that can participate in various non-covalent interactions, influencing the compound's pharmacokinetic and pharmacodynamic properties. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth analysis of the crystallographic structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, offering insights into its synthesis, molecular conformation, and supramolecular assembly in the solid state.

Synthesis and Crystallization

The synthesis of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is achieved through a standard nucleophilic substitution reaction. The process involves the reaction of 6-chloropyridine-3-sulfonyl chloride with pyridin-4-ylmethanamine in the presence of a base, such as triethylamine, in a suitable organic solvent like dichloromethane.[3]

Experimental Protocol: Synthesis of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide[3]

-

Reaction Setup: A solution of pyridin-4-ylmethanamine (7.4 mmol) in dry dichloromethane (10 ml) is prepared in a reaction vessel and cooled to 273 K (0 °C) using an ice bath.

-

Addition of Reagents: A solution of 6-chloropyridine-3-sulfonyl chloride (7.4 mmol) in dichloromethane, along with triethylamine (1.48 mmol), is added slowly to the cooled solution of the amine. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reaction Progression: The reaction mixture is subsequently heated to 323 K (50 °C) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. The pure compound is obtained by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.

-

Crystallization: Single crystals suitable for X-ray diffraction analysis can be grown by slow evaporation of the solvent from the purified product solution.

The causality behind these experimental choices lies in ensuring a controlled and efficient reaction. The cooling during the initial addition of the sulfonyl chloride moderates the exothermic reaction. The use of a non-protic solvent like dichloromethane prevents unwanted side reactions. The basic workup is crucial for removing acidic byproducts, and chromatographic purification ensures the high purity required for successful crystallization.

Crystallographic Structure Analysis

The crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was determined by single-crystal X-ray diffraction.[3] The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

| Parameter | Value[3] |

| Chemical Formula | C₁₁H₁₀ClN₃O₂S |

| Molecular Weight | 283.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4140(6) |

| b (Å) | 18.172(2) |

| c (Å) | 12.9392(15) |

| β (°) | 92.388(6) |

| Volume (ų) | 1271.9(2) |

| Z | 4 |

Molecular Conformation

In the solid state, the molecule adopts a specific conformation where the dihedral angle between the two pyridine rings is 46.85(12)°.[3] The nitrogen atom of the chloropyridine ring is oriented in an anti position relative to the N—H bond of the sulfonamide linkage.[3] This conformation is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Figure 1: Molecular structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is dominated by hydrogen bonding. Specifically, molecules are linked into zigzag chains running parallel to the[3] crystallographic axis through N—H···N hydrogen bonds.[3] The sulfonamide N-H group acts as a hydrogen bond donor, while the nitrogen atom of the second pyridine ring serves as the acceptor. This interaction is a robust and frequently observed motif in the crystal structures of pyridine-containing sulfonamides.[3] This specific hydrogen bonding pattern can be described using the graph-set notation C(7).[3]

Figure 2: Intermolecular hydrogen bonding in 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.

Broader Context and Significance

The study of the crystal structure of molecules like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides valuable insights for the field of crystal engineering. The predictable nature of the N—H···N hydrogen bond synthon can be exploited in the design of co-crystals with desired physicochemical properties. Furthermore, understanding the solid-state structure is crucial for identifying and characterizing potential polymorphs, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide as a representative example of a pyridine-sulfonamide derivative. The detailed analysis of its synthesis, molecular conformation, and supramolecular assembly highlights the importance of crystallographic studies in understanding the solid-state behavior of pharmaceutically relevant molecules. The insights gained from such studies are instrumental in guiding the development of new chemical entities with optimized properties.

References

-

Suchetan, P. A., Mohan, R. N., Vijithkumar, V., Palakshamurthy, B. S., & Sreenivasa, S. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o1765. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113. [Link]

-

Parr, M. K., & Joseph, J. F. (2012). Sulfonamides as a class of drugs with unexpected effects. European Journal of Pharmaceutical Sciences, 45(5), 527-531. [Link]

Sources

- 1. PubChemLite - 6-chloro-n,n-dimethylpyridine-3-sulfonamide (C7H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

protocol for synthesizing 6-chloro-N,N-dimethylpyridine-3-sulfonamide from 2-chloro-5-pyridinesulfonyl chloride

Application Note & Protocol

Topic: High-Fidelity Synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide from 2-chloro-5-pyridinesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a versatile pharmacophore and a bioisostere of the amide bond. Its presence is integral to a wide array of approved therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. Within this class, pyridine-based sulfonamides are of particular interest due to the pyridine ring's ability to modulate physicochemical properties such as solubility, metabolic stability, and target engagement through hydrogen bonding interactions.

This document provides a comprehensive, field-proven protocol for the synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide, a valuable building block in drug discovery. The synthesis proceeds via the nucleophilic substitution reaction between 2-chloro-5-pyridinesulfonyl chloride and dimethylamine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step methodology, and offer insights into process optimization and safety, ensuring a robust and reproducible synthesis.

Reaction Scheme & Mechanistic Overview

The synthesis of 6-chloro-N,N-dimethylpyridine-3-sulfonamide is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Overall Reaction:

Mechanism:

The reaction mechanism proceeds in two key stages:

-

Nucleophilic Attack: The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2-chloro-5-pyridinesulfonyl chloride. This forms a transient, tetrahedral intermediate.

-

Chloride Displacement and Proton Abstraction: The intermediate collapses, displacing the chloride ion, which is an excellent leaving group. The concurrently generated hydrogen chloride (HCl) is immediately neutralized by a second equivalent of dimethylamine or, more commonly, a non-nucleophilic tertiary amine base like triethylamine.[1][2] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-chloro-5-pyridinesulfonyl chloride | ≥97% | (e.g., Sigma-Aldrich, Combi-Blocks) | Highly moisture-sensitive. Store in a desiccator.[2] |

| Dimethylamine solution | 2.0 M in THF | (e.g., Sigma-Aldrich, Acros Organics) | Flammable and corrosive. Handle in a fume hood. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | (e.g., Sigma-Aldrich, Fisher Scientific) | Corrosive and flammable. Distill from CaH₂ if necessary. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich, Fisher Scientific) | Use from a solvent purification system or a fresh sealed bottle. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | For workup. |

| Brine | Saturated NaCl aqueous solution | N/A | For workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying organic layer. |

| Silica Gel | 230-400 mesh | N/A | For column chromatography. |

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed.

Part 1: Reaction Setup

-

Glassware Preparation: Ensure all glassware (a 100 mL round-bottom flask, magnetic stir bar, addition funnel) is thoroughly flame-dried or oven-dried (120 °C overnight) and cooled under a stream of inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-5-pyridinesulfonyl chloride (2.12 g, 10.0 mmol, 1.0 eq).

-

Dissolve the sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).

-

In a separate, dry flask, prepare a solution of dimethylamine (2.0 M in THF, 5.5 mL, 11.0 mmol, 1.1 eq) and triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in 10 mL of anhydrous DCM. Causality Note: A slight excess of the amine nucleophile ensures complete consumption of the limiting sulfonyl chloride. The 1.5 equivalents of triethylamine robustly neutralize the generated HCl without interfering with the reaction.[1]

Part 2: Reaction Execution

-

Initial Cooling: Cool the stirred solution of 2-chloro-5-pyridinesulfonyl chloride in the round-bottom flask to 0 °C using an ice-water bath.

-

Controlled Addition: Transfer the dimethylamine/triethylamine solution to the addition funnel and add it dropwise to the cooled sulfonyl chloride solution over a period of 20-30 minutes. Expertise Note: This slow addition at low temperature is crucial for managing the exothermicity of the reaction and minimizing the formation of potential byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Monitoring: Let the reaction stir at room temperature for 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

Part 3: Workup and Purification

-

Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of water.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

30 mL of 1 M HCl (to remove excess amines)

-

30 mL of saturated NaHCO₃ solution (to remove residual acid)

-

30 mL of brine (to reduce the solubility of organic material in the aqueous layer)

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to isolate the pure 6-chloro-N,N-dimethylpyridine-3-sulfonamide.

-

Characterization: The final product, with a molecular weight of 220.68 g/mol , should be characterized by NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.[3]

Synthesis Workflow and Safety

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4]

-